2-(Oxetan-2-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

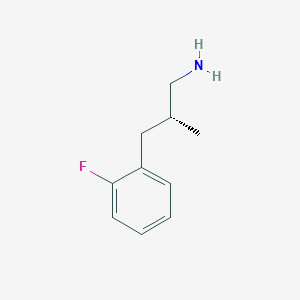

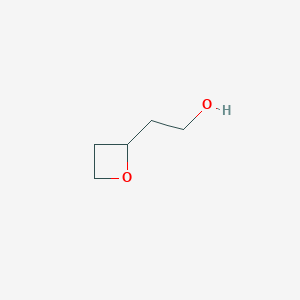

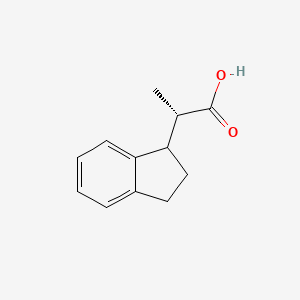

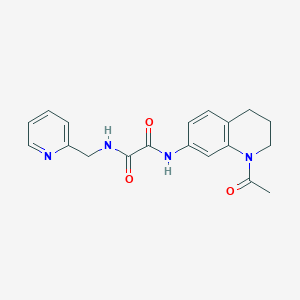

“2-(Oxetan-2-yl)ethan-1-ol” is a chemical compound with the molecular formula C5H10O2 . It has a molecular weight of 102.13 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-(Oxetan-2-yl)ethan-1-ol” consists of an oxetane ring attached to an ethanol group . The InChI code for this compound is 1S/C5H10O2/c6-3-1-5-2-4-7-5/h5-6H,1-4H2 .

Chemical Reactions Analysis

While specific chemical reactions involving “2-(Oxetan-2-yl)ethan-1-ol” are not available, oxetanes are known to participate in various chemical reactions. For instance, they can undergo ring-opening reactions .

Physical And Chemical Properties Analysis

“2-(Oxetan-2-yl)ethan-1-ol” is a colorless liquid . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Medicinal Chemistry

Oxetanes have become a subject of interest in medicinal chemistry due to their structural diversity and potential biological activities. Researchers have explored the synthesis of novel oxetane derivatives, including ®-2-(oxetan-2-yl)ethan-1-ol, for drug development. These compounds may exhibit promising pharmacological properties, such as enzyme inhibition, receptor binding, or antimicrobial effects .

Organic Synthesis

®-2-(oxetan-2-yl)ethan-1-ol serves as a valuable building block in organic synthesis. Chemists utilize it to construct more complex molecules by functionalizing the oxetane ring. The compound participates in ring-opening reactions, allowing access to diverse chemical motifs. For instance, epoxide opening with trimethyloxosulfonium ylide leads to the formation of oxetanes, which can subsequently be modified .

Chiral Synthesis

The chirality of ®-2-(oxetan-2-yl)ethan-1-ol opens avenues for enantioselective synthesis. Chemists can create enantioenriched oxetanes from chiral epoxides, preserving the stereochemistry. These chiral oxetanes find applications in asymmetric catalysis, where precise control over molecular orientation is crucial.

Safety and Hazards

This compound is labeled with the signal word "Warning" . It may be harmful if swallowed, may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

properties

IUPAC Name |

2-(oxetan-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-1-5-2-4-7-5/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWXEPBGKJLBFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxetan-2-yl)ethan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(azepan-1-ylsulfonyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2590080.png)

![3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2590090.png)

![1-(4-chlorophenyl)-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2590091.png)

![3-[7-(3-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2590093.png)

![6-chloro-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B2590096.png)